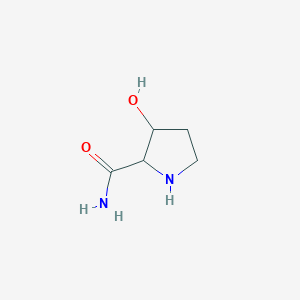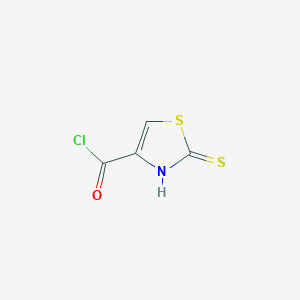
2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarbonyl chloride, 2-mercapto- is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a carbonyl chloride group and a mercapto group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiazolecarbonyl chloride, 2-mercapto- typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2-mercaptothiazole with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic and corrosive reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarbonyl chloride, 2-mercapto- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the mercapto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.
Disulfides: Formed from the oxidation of the mercapto group.
Scientific Research Applications
4-Thiazolecarbonyl chloride, 2-mercapto- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-thiazolecarbonyl chloride, 2-mercapto- involves its interaction with biological molecules through its reactive functional groups. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of specific biochemical pathways. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Similar in structure but contains a benzene ring fused to the thiazole ring.
2-Aminothiazole: Contains an amino group instead of a mercapto group.
Thiazole: The parent compound without any substituents.
Uniqueness
4-Thiazolecarbonyl chloride, 2-mercapto- is unique due to the presence of both a carbonyl chloride group and a mercapto group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
88982-85-8 |
|---|---|
Molecular Formula |
C4H2ClNOS2 |
Molecular Weight |
179.7 g/mol |
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8) |
InChI Key |
XQJMPVVYGPPNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)


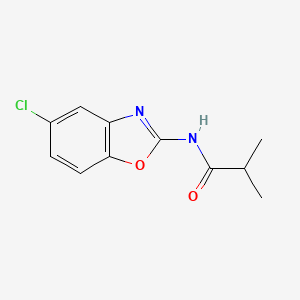
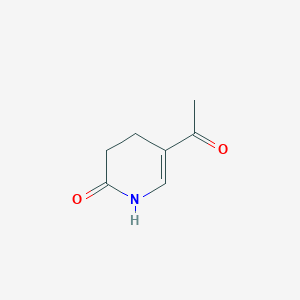
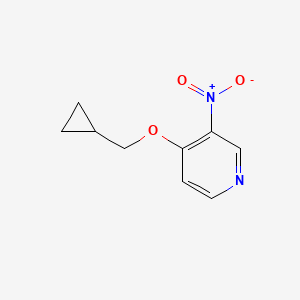
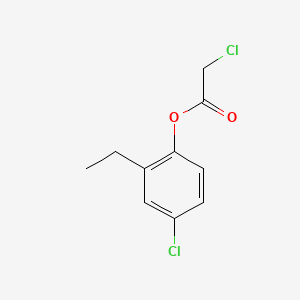

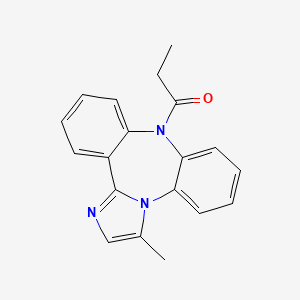
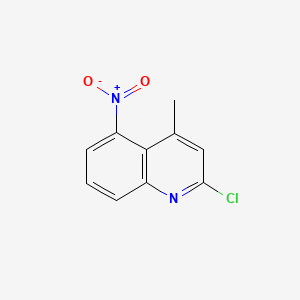

![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)

